molecular formula C8H7BrO B067905 6-Bromo-2,3-dihydrobenzofuran CAS No. 189035-22-1

6-Bromo-2,3-dihydrobenzofuran

Cat. No. B067905
M. Wt: 199.04 g/mol
InChI Key: BQWBDYZMUCSEHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6-Bromo-2,3-dihydrobenzofuran has been explored through various methods. One approach involves the protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans, providing a shorter route for the synthesis of several natural products and their analogues (Sivaraman et al., 2019). Another method includes the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols enabled by organocatalytic activation of N-bromosuccinimide, highlighting the versatility of these compounds in synthetic chemistry (Furst et al., 2020).

Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dihydrobenzofuran derivatives has been elucidated through various analytical techniques. For example, the structure of six organic acid–base adducts from 6-bromobenzo[d]thiazol-2-amine and acidic compounds was characterized by X-ray diffraction analysis, revealing the presence of strong hydrogen bonds and other noncovalent interactions in the supramolecular assemblies (Jin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 6-Bromo-2,3-dihydrobenzofuran derivatives include palladium/TY-Phos-catalyzed asymmetric Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes, demonstrating the utility of these compounds in the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans (Tu et al., 2023). Another example is the intramolecular carbolithiation of allyl o-lithioaryl ethers, which provides a new enantioselective synthesis route for functionalized 2,3-dihydrobenzofurans (Barluenga et al., 2005).

Physical Properties Analysis

The physical properties of 6-Bromo-2,3-dihydrobenzofuran derivatives, such as melting points and crystal structures, have been characterized in detail through studies like the one on organic acid–base adducts, offering insights into their stability and supramolecular arrangements (Jin et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and synthesis potential, are highlighted in the synthesis of 2-bromomethyl-2,3-dihydrobenzofurans. These compounds serve as highly functionalized intermediates for further chemical transformations, showcasing their versatility and utility in organic synthesis (Furst et al., 2020).

Scientific Research Applications

  • Hallucinogenic Analogues : A study by Nichols et al. (1991) investigated 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines. These compounds, including a brominated analogue, were found to possess activity comparable to their counterparts, suggesting potential uses in understanding the active conformation of certain hallucinogenic compounds (Nichols et al., 1991).

  • BET Inhibitors : Lucas et al. (2021) developed a series of 2,3-dihydrobenzofurans as potent inhibitors for bromo and extra-terminal domain (BET) proteins, showing significant selectivity. These findings indicate potential applications in therapeutic drug development (Lucas et al., 2021).

  • Synthesis of Natural Products : Zheng et al. (2003) demonstrated the first synthesis of naturally occurring (±)-epi-conocarpan, utilizing a key intermediate that includes a brominated 2,3-dihydrobenzofuran. This synthesis has implications for the production of natural products and pharmaceuticals (Zheng et al., 2003).

  • Functionalized Compound Synthesis : Furst et al. (2020) developed a method to synthesize 2-bromomethyl-2,3-dihydrobenzofurans, demonstrating their usefulness in generating highly functionalized compounds for further chemical transformations (Furst et al., 2020).

  • One-Pot Synthesis Techniques : Shaikh et al. (2014) presented a method for synthesizing 3-substituted 2,3-dihydrobenzofurans, indicating the potential for efficient drug discovery processes (Shaikh et al., 2014).

  • Endothelin Receptor Antagonist : Song et al. (2001) developed a synthesis process for an endothelin receptor antagonist, incorporating 6-bromo-2,3-dihydrobenzofuran as a key component. This research contributes to the development of treatments for cardiovascular diseases (Song et al., 2001).

Safety And Hazards

This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

Benzofuran compounds, including 6-Bromo-2,3-dihydrobenzofuran, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel methods for constructing benzofuran rings have been discovered in recent years .

properties

IUPAC Name

6-bromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBDYZMUCSEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460146
Record name 6-bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dihydrobenzofuran

CAS RN

189035-22-1
Record name 6-bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2,3-dihydro-1-benzofuran
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Synthesis routes and methods I

Procedure details

A 0.25M solution of 6-bromo-2,3-dihydrobenzofuran was prepared in dioxane. A 0.30M solution of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate was also prepared in dioxane. Lastly, a 1.00M solution of K3PO4 was prepared in water. In a vial was added 400 uL of the 0.30M dioxane solution of 6-bromo-2,3-dihydrobenzofuran (100 umol, 1.00 eq). 400 uL of the 0.25M dioxane solution of methyl 6-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-indole-3-carboxylate (120 umol, 1.20 eq) was then added followed by the addition of 200 uL of the 1.00M aqueous solution of K3PO4 (200 umol, 2.00 eq). Under nitrogen atmosphere was added (1,1′-bis(di-tert-butylphosphino) ferrocene palladium dichloride (3.9 mg, 6.0 umol, 0.06 eq). The vial was caped and shook for 2 hours at 120° C. The reaction was filtered and concentrated by Speedvac. The residue was washed with saturated aqueous sodium bicarbonate and extracted with ethyl acetate (1 mL, 3×). The organic layer was collected and dried over anhydrous sodium sulfate, filtered, and concentrated to give crude methyl 6-chloro-5-(2,3-dihydrobenzofuran-6-yl)-1H-indole-3-carboxylate. To the crude intermediate was added anhydrous tetrahydrofuran (1.5 mL) followed by Me3SiOK (128 mg, 1000 umol, 10.0 eq). The vial was capped and shaken at 80° C. for 16 hours. The reaction was concentrated by Speedvac and the residue was purified by preparative HPLC to provide the title compound. MS (ES+) 314 (M+H)+. Retention time: 2.56 min. Column: Agella Venusil ASB dC18 150×21.2 mm, 5 μm. Modifier: TFA 0.225%. Gradient: 66% H2O/34% MeCN linear to 36% H2O/64% MeCN over 10.0 min., HOLD at 100% MeCN to 1.0 min. Flow: 30.0 mL/min.
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Synthesis routes and methods II

Procedure details

1,4-dibromo-2-(2-bromoethoxy)benzene (136) (922 mg, 2.57 mmol) was dissolved in 25 ml dry THF. After cooled down to −78° C., a solution of 2.5M n-BuLi (1.23 ml, 1.2 q) in hexane was added dropwise. The reaction mixture was stirred at −78° C. for 4 h before poured into ice-water. After extracted twice with ethyl acetate, the org. phase was washed with brine, dried over sodium sulfate and then concentrated to give 504 mg (purity ca 80%) 6-bromo-2,3-dihydrobenzo[b]furan (137) as dark brow oil which was used directly for further reaction.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2,3-dihydrobenzofuran
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6-Bromo-2,3-dihydrobenzofuran
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Reactant of Route 6
6-Bromo-2,3-dihydrobenzofuran

Citations

For This Compound
8
Citations
RJ Alabaster, IF Cottrell, D Hands, GR Humphrey… - …, 1989 - thieme-connect.com
The synthesis of 6-(3-aryl-2-propenyl)-2, 3-dihydro-5-hydroxybenzofuran derivatives by cross coupling between 6-bromo-2, 3-dihydro-benzofurans and cinnamyl halides via organo-…
Number of citations: 15 www.thieme-connect.com
ZJ Song, M Zhao, L Frey, J Li, L Tan, CY Chen… - Organic …, 2001 - ACS Publications
A practical, chromotography-free asymmetric synthesis was developed for the large scale preparation of an endothelin receptor antagonist 2. This synthesis includes a new efficient …
Number of citations: 34 pubs.acs.org
SH Kim, A Bajji, R Tangallapally… - Journal of medicinal …, 2012 - ACS Publications
Modulation of Hsp90 (heat shock protein 90) function has been recognized as an attractive approach for cancer treatment, since many cancer cells depend on Hsp90 to maintain …
Number of citations: 49 pubs.acs.org
Y Kato, K Niiyama, H Jona, S Okada, A Akao… - Chemical and …, 2002 - jstage.jst.go.jp
An asymmetric synthesis of a selective endothelin A receptor antagonist 1b is described. Asymmetric conjugate addition of aryllithium derived from 18 to the chiral oxazoline 17 followed …
Number of citations: 29 www.jstage.jst.go.jp
J Poon, J Yan, K Jorner, H Ottosson… - … A European Journal, 2018 - Wiley Online Library
2‐Aryltellurophenols substituted in the aryltelluro or phenolic parts of the molecule were prepared by lithiation of the corresponding tetrahydropyran‐protected 2‐bromophenol, followed …
H Lyu, I Kevlishvili, X Yu, P Liu, G Dong - Science, 2021 - science.org
Mild methods to cleave the carbon-oxygen (C−O) bond in alkyl ethers could simplify chemical syntheses through the elaboration of these robust, readily available precursors. Here we …
Number of citations: 50 www.science.org
B Takahashi, H Funami, T Iwaki, H Maruoka… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of 2-alkylamino nicotinamide analogs was prepared as orally active ghrelin receptor (ghrelinR) inverse agonists. Starting from compound 1, oral bioavailability was improved by …
Number of citations: 12 www.sciencedirect.com
S Ke, H Liao, H Qin, Y Wang, Y Li - The Journal of Organic …, 2023 - ACS Publications
Benzocyclic boronates have attracted increasing research interest in drug chemistry and organic synthesis in recent years. Herein, we report a facile access to benzocyclic boronates …
Number of citations: 4 pubs.acs.org

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